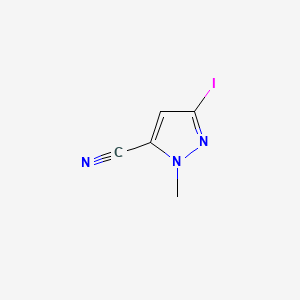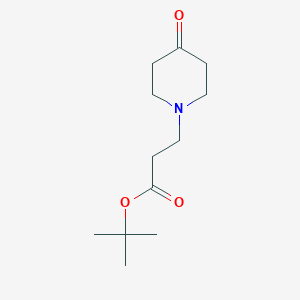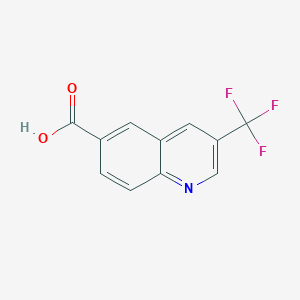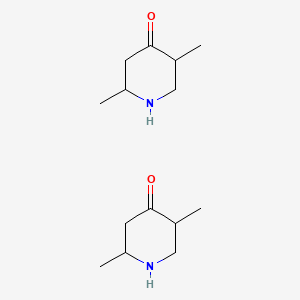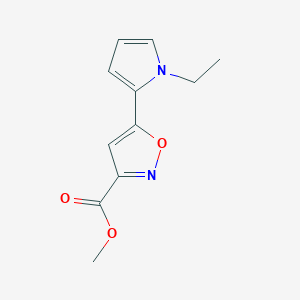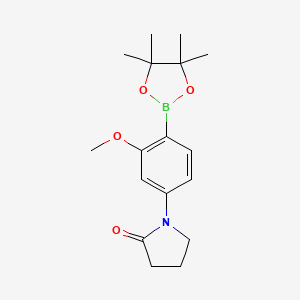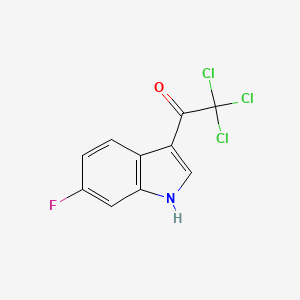![molecular formula C22H20ClF2N3O3 B13696895 N-[(S)-(3-Chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B13696895.png)
N-[(S)-(3-Chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(S)-(3-Chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a pyrrolidine ring, fluorinated aromatic systems, and a methoxyisoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-(3-Chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of Fluorine and Chlorine Substituents: Fluorination and chlorination are achieved using appropriate reagents such as N-fluorobenzenesulfonimide (NFSI) and thionyl chloride.
Coupling Reactions: The key coupling reactions involve the formation of carbon-nitrogen bonds, often facilitated by palladium-catalyzed cross-coupling reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(S)-(3-Chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and development.
Aplicaciones Científicas De Investigación
N-[(S)-(3-Chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a tool for understanding the mechanisms of action of various biological targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(S)-(3-Chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-[(S)-(3-Chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide can be compared with other similar compounds, such as:
Fluorinated Isoquinolines: These compounds share the isoquinoline core and fluorine substituents, but differ in other structural features.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring and various substituents can exhibit similar chemical reactivity and biological activity.
Chloro- and Fluoro-substituted Aromatics: These compounds have similar halogen substituents, which influence their chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H20ClF2N3O3 |
|---|---|
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-fluorophenyl)-(4-hydroxypyrrolidin-2-yl)methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C22H20ClF2N3O3/c1-31-19-9-14-11(4-5-26-21(14)25)6-15(19)22(30)28-20(18-8-13(29)10-27-18)12-2-3-17(24)16(23)7-12/h2-7,9,13,18,20,27,29H,8,10H2,1H3,(H,28,30) |
Clave InChI |
KALMTELCNYQBGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



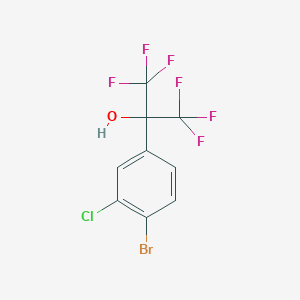
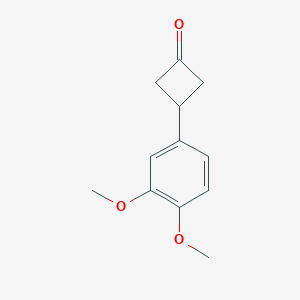

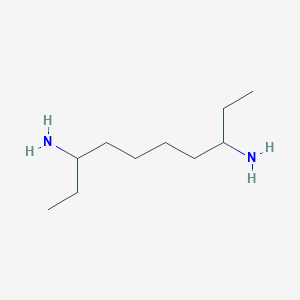
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B13696841.png)
